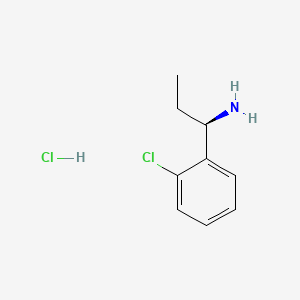

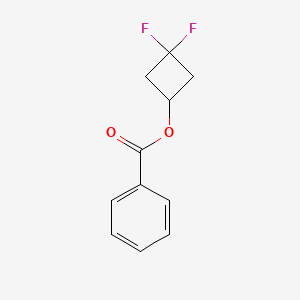

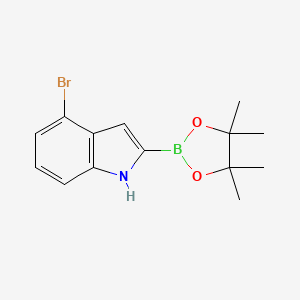

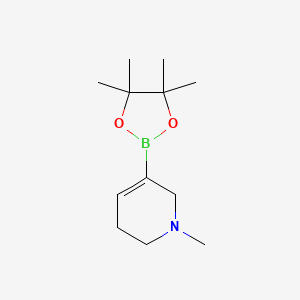

1-BOC-3-(2-nitrophenoxymethyl)azetidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Wissenschaftliche Forschungsanwendungen

Azetidines are found in numerous natural products and have been shown to improve pharmacokinetic properties and metabolic stability when incorporated into pharmaceutically relevant scaffolds . Established methods for the synthesis of azetidines rely on nucleophilic substitution reactions with nitrogen nucleophiles, the reduction of β-lactams, or the ring-opening of highly strained azabicyclobutanes .

-

Organic Synthesis and Medicinal Chemistry : Azetidines are used in organic synthesis and medicinal chemistry due to their unique reactivity driven by a considerable ring strain . This reactivity can be triggered under appropriate reaction conditions .

-

Synthesis of Functionalized Azetidines : The [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .

-

Drug Discovery : Azetidines are found in numerous natural products and have been shown to improve pharmacokinetic properties and metabolic stability when incorporated into pharmaceutically relevant scaffolds .

-

Polymerization and Chiral Templates : Azetidines have been used as motifs in polymerization and as chiral templates .

-

Organic Synthesis and Medicinal Chemistry : Azetidines are used in organic synthesis and medicinal chemistry due to their unique reactivity driven by a considerable ring strain . This reactivity can be triggered under appropriate reaction conditions .

-

Synthesis of Functionalized Azetidines : The [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .

-

Drug Discovery : Azetidines are found in numerous natural products and have been shown to improve pharmacokinetic properties and metabolic stability when incorporated into pharmaceutically relevant scaffolds .

-

Polymerization and Chiral Templates : Azetidines have been used as motifs in polymerization and as chiral templates .

Eigenschaften

IUPAC Name |

tert-butyl 3-[(2-nitrophenoxy)methyl]azetidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-8-11(9-16)10-21-13-7-5-4-6-12(13)17(19)20/h4-7,11H,8-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTNADDPVWUPXPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)COC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60742757 |

Source

|

| Record name | tert-Butyl 3-[(2-nitrophenoxy)methyl]azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-BOC-3-(2-nitrophenoxymethyl)azetidine | |

CAS RN |

1355247-20-9 |

Source

|

| Record name | 1-Azetidinecarboxylic acid, 3-[(2-nitrophenoxy)methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-[(2-nitrophenoxy)methyl]azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrrolo[2,3-b]pyridin-2-ol](/img/structure/B567968.png)

![6,6-Difluoro-3-azabicyclo[3.1.0]hexane](/img/structure/B567977.png)